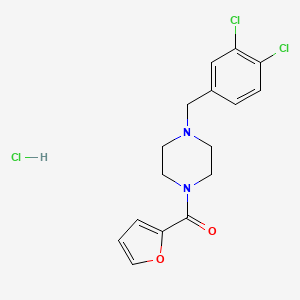![molecular formula C19H27NO4S B4954587 ethyl 3-(3-methoxybenzyl)-1-[(methylthio)acetyl]-3-piperidinecarboxylate](/img/structure/B4954587.png)
ethyl 3-(3-methoxybenzyl)-1-[(methylthio)acetyl]-3-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(3-methoxybenzyl)-1-[(methylthio)acetyl]-3-piperidinecarboxylate, also known as EMTAP, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. EMTAP belongs to the class of piperidinecarboxylate compounds and is synthesized through a multistep process.
Mécanisme D'action
The mechanism of action of ethyl 3-(3-methoxybenzyl)-1-[(methylthio)acetyl]-3-piperidinecarboxylate has been attributed to its ability to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation. This compound also inhibits the activity of mitogen-activated protein kinase (MAPK), which is involved in the signaling pathways that lead to inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory properties, this compound has been found to have antioxidant activity and can protect against oxidative stress-induced damage. This compound has also been shown to have neuroprotective effects and can protect against neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of ethyl 3-(3-methoxybenzyl)-1-[(methylthio)acetyl]-3-piperidinecarboxylate is its high potency and selectivity, which makes it a useful tool for studying the role of inflammation in various diseases. However, one limitation of this compound is its poor solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for research on ethyl 3-(3-methoxybenzyl)-1-[(methylthio)acetyl]-3-piperidinecarboxylate. One area of interest is its potential therapeutic applications in cancer. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells, and further research is needed to explore its potential as a cancer therapy. Another area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to optimize the synthesis of this compound and improve its solubility for use in experimental settings.
Méthodes De Synthèse
The synthesis of ethyl 3-(3-methoxybenzyl)-1-[(methylthio)acetyl]-3-piperidinecarboxylate involves several steps, including the reaction of 3-methoxybenzaldehyde with methyl thioglycolate to form 3-(3-methoxybenzyl)thioacetic acid. This intermediate is then reacted with ethyl 3-piperidinecarboxylate in the presence of a catalyst to form the final product, this compound.
Applications De Recherche Scientifique
Ethyl 3-(3-methoxybenzyl)-1-[(methylthio)acetyl]-3-piperidinecarboxylate has been studied extensively for its potential therapeutic applications in various diseases. One of the main areas of research is its anti-inflammatory properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
Propriétés
IUPAC Name |
ethyl 3-[(3-methoxyphenyl)methyl]-1-(2-methylsulfanylacetyl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4S/c1-4-24-18(22)19(12-15-7-5-8-16(11-15)23-2)9-6-10-20(14-19)17(21)13-25-3/h5,7-8,11H,4,6,9-10,12-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQIOAACUQIPEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)CSC)CC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-3-(1-piperidinyl)-1-propanamine](/img/structure/B4954506.png)
![ethyl 1-[(4-chlorophenyl)sulfonyl]-4-(cyclopropylmethyl)-4-piperidinecarboxylate](/img/structure/B4954513.png)
![4-methyl-N-(2-methylphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4954519.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B4954533.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4954540.png)
![3,11-di-2-furyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4954554.png)
![({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B4954561.png)

![2-bromo-6-ethoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4954570.png)



![3-[(dipropylamino)methyl]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B4954600.png)
![N-allyl-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B4954602.png)
